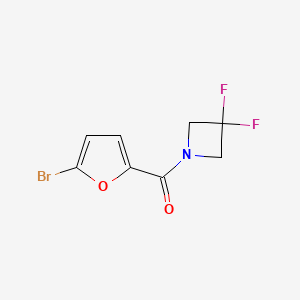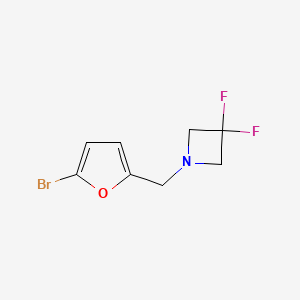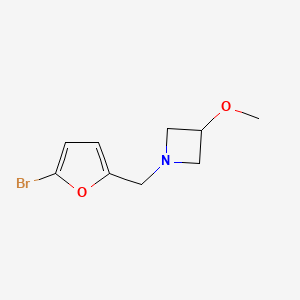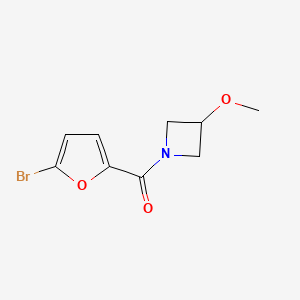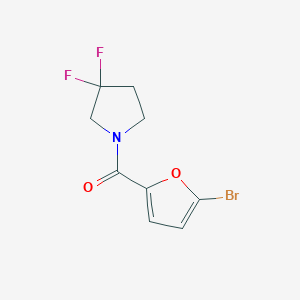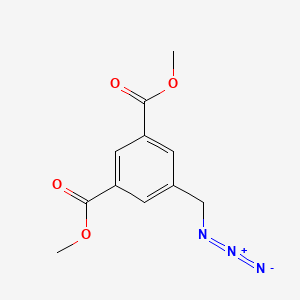
Dimethyl 5-(azidomethyl)isophthalate
Descripción general
Descripción
Dimethyl 5-(azidomethyl)isophthalate is an organic compound that belongs to the class of azides It is a derivative of dimethyl isophthalate, where an azidomethyl group is attached to the fifth position of the isophthalate ring
Aplicaciones Científicas De Investigación
Dimethyl 5-(azidomethyl)isophthalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocycles and complex organic molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 5-(azidomethyl)isophthalate can be synthesized through a multi-step process. One common method involves the initial preparation of dimethyl 5-(bromomethyl)isophthalate, which is then subjected to nucleophilic substitution with sodium azide to introduce the azido group. The reaction typically proceeds under mild conditions, with the use of solvents such as dimethylformamide (DMF) to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 5-(azidomethyl)isophthalate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) iodide as a catalyst in combination with a catalytic amount of benzoic acid.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction of the azido group.
Mecanismo De Acción
The mechanism of action of dimethyl 5-(azidomethyl)isophthalate primarily involves the reactivity of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in various applications, such as click chemistry, where the azido group reacts with alkynes to form triazoles under mild conditions . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 5-iodoisophthalate: Similar structure but with an iodine atom instead of an azido group.
Dimethyl 5-ethynylisophthalate: Contains an ethynyl group at the fifth position.
Uniqueness
Dimethyl 5-(azidomethyl)isophthalate is unique due to the presence of the azido group, which imparts distinct reactivity compared to other similar compounds. The azido group allows for versatile chemical transformations, such as cycloaddition and reduction, making it a valuable intermediate in organic synthesis and materials science .
Propiedades
IUPAC Name |
dimethyl 5-(azidomethyl)benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-17-10(15)8-3-7(6-13-14-12)4-9(5-8)11(16)18-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNCGERJCUMZQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CN=[N+]=[N-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


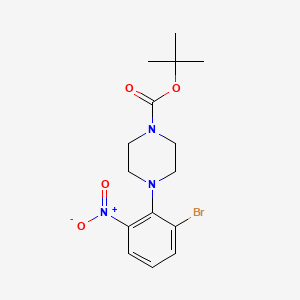

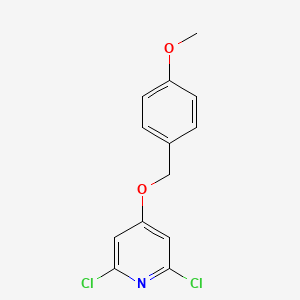
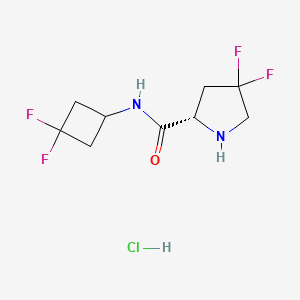

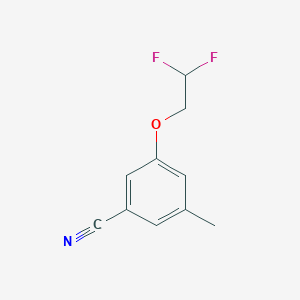

![4,6-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8154832.png)
![2-Chloro-N-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8154841.png)
